Hexamethylene bis-hydroxystearamide
Overview
Description
Hexamethylene bis-hydroxystearamide is a chemical compound widely used in various industries, particularly in cosmetics and personal care products. It is known for its properties as a hair conditioning agent, humectant, and skin conditioning agent . This compound is an amide derived from the reaction of hexamethylene diamine with hydroxystearic acid, resulting in a molecule that can impart moisture and conditioning benefits to hair and skin products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexamethylene bis-hydroxystearamide is synthesized through the reaction of hexamethylene diamine with hydroxystearic acid. The reaction typically involves heating the reactants to facilitate the formation of the amide bond. The process may require a catalyst to enhance the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under controlled temperatures and pressures. The reaction mixture is then purified to remove any unreacted starting materials and by-products, ensuring a high-purity final product .
Chemical Reactions Analysis
Types of Reactions: Hexamethylene bis-hydroxystearamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, potentially altering the functional groups within the molecule.
Reduction: The addition of hydrogen or removal of oxygen, which can modify the compound’s structure and properties.
Substitution: Replacement of one functional group with another, which can change the compound’s reactivity and interactions with other molecules.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction could yield more saturated compounds. Substitution reactions can result in a variety of modified amides with different functional groups .
Scientific Research Applications
Hexamethylene bis-hydroxystearamide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study amide formation and reactivity.
Biology: Investigated for its potential effects on cellular processes and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Widely used in cosmetics and personal care products for its conditioning and moisturizing properties
Mechanism of Action
The mechanism of action of hexamethylene bis-hydroxystearamide involves its ability to interact with and modify the properties of other molecules. In cosmetics, it acts as a conditioning agent by forming a protective layer on the hair or skin, which helps retain moisture and improve texture. The molecular targets and pathways involved include interactions with keratin in hair and proteins in the skin, enhancing their structural integrity and hydration .
Comparison with Similar Compounds
Hexamethylene bis-hydroxystearamide can be compared to other similar compounds, such as:
Stearamides: Amides derived from stearic acid, used for similar conditioning and moisturizing purposes.
Cocamides: Amides derived from coconut fatty acids, also used in personal care products for their conditioning properties
Uniqueness: What sets this compound apart is its specific structure, which provides a balance of hydrophilic and hydrophobic properties, making it particularly effective in conditioning and moisturizing applications .
Properties
IUPAC Name |
12-hydroxy-N-[6-(12-hydroxyoctadecanoylamino)hexyl]octadecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84N2O4/c1-3-5-7-23-31-39(45)33-25-17-13-9-11-15-19-27-35-41(47)43-37-29-21-22-30-38-44-42(48)36-28-20-16-12-10-14-18-26-34-40(46)32-24-8-6-4-2/h39-40,45-46H,3-38H2,1-2H3,(H,43,47)(H,44,48) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPIOTOKMJNFSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)NCCCCCCNC(=O)CCCCCCCCCCC(CCCCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052214 | |
Record name | Octadecanamide, N,N'-1,6-hexanediylbis[12-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
681.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Octadecanamide, N,N'-1,6-hexanediylbis[12-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
55349-01-4 | |
Record name | N,N′-1,6-Hexanediylbis[12-hydroxyoctadecanamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55349-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexamethylene bis-hydroxystearamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055349014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanamide, N,N'-1,6-hexanediylbis[12-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecanamide, N,N'-1,6-hexanediylbis[12-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEXAMETHYLENE BIS-HYDROXYSTEARAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FS31BFC0F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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